(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol
CAS No.:
Cat. No.: VC15959317
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O |
|---|---|
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | [6-(azepan-1-yl)-2-methylpyridin-3-yl]methanol |
| Standard InChI | InChI=1S/C13H20N2O/c1-11-12(10-16)6-7-13(14-11)15-8-4-2-3-5-9-15/h6-7,16H,2-5,8-10H2,1H3 |
| Standard InChI Key | IUCBRBQJTQJAKI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCCCCC2)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyridine ring substituted at three distinct positions:
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2-position: Methyl group (-CH₃)
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3-position: Hydroxymethyl group (-CH₂OH)
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6-position: Azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) .
This arrangement creates a stereoelectronically complex system where the azepane's conformational flexibility interacts with the planar pyridine ring. The molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [6-(azepan-1-yl)-2-methylpyridin-3-yl]methanol | |
| SMILES | CC1=C(C=CC(=N1)N2CCCCCC2)CO | |
| InChIKey | IUCBRBQJTQJAKI-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 41.5 Ų |
Spectroscopic Features
While experimental spectral data for this specific compound remains limited in publicly available literature, analogous pyridine-azepane hybrids exhibit characteristic signals:
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¹H NMR: Methyl groups typically resonate at δ 2.1–2.5 ppm, while azepane protons appear as multiplet signals between δ 1.5–3.0 ppm due to ring puckering .
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IR Spectroscopy: The hydroxymethyl group shows O-H stretching vibrations near 3300 cm⁻¹ and C-O stretches around 1050–1100 cm⁻¹ .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The molecule can be dissected into three synthons:
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Pyridine core: 2-methylpyridin-3-ylmethanol
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Azepane ring: Commercially available azepane or derivatives
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Coupling strategy: Likely via Buchwald-Hartwig amination or nucleophilic aromatic substitution .
Reported Synthetic Routes
Although no explicit synthesis for this compound is documented in the reviewed sources, analogous methods from patent literature suggest a multi-step approach:
Step 1: Preparation of 3-(hydroxymethyl)-2-methylpyridine
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Triethyl orthoacetate, DMF | 110°C | 24 h | 81% |
| 2 | Pd(OAc)₂, Xantphos | 80°C | 12 h | 65% |
Physicochemical Properties and Stability
Solubility Profile
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Water: Limited solubility (<1 mg/mL at 25°C) due to hydrophobic azepane moiety .
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Organic solvents: Soluble in DMSO (≥50 mg/mL), ethanol, and dichloromethane.
| Parameter | Prediction | Method |
|---|---|---|
| LogP | 2.1 | XLogP3 |
| CYP2D6 inhibition | Low risk | ADMETlab 2.0 |
| HERG inhibition | IC₅₀ > 10 μM | QikProp |
Industrial and Research Applications
Medicinal Chemistry
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Intermediate: Used in synthesizing Janus kinase (JAK) inhibitors under investigation for autoimmune diseases .
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Pro-drug development: Hydroxymethyl group serves as a metabolically labile site for ester prodrugs .
Material Science
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